![molecular formula C25H24O7 B307508 Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate, also known as MitoQ, is a synthetic compound that has been developed for its potential use in treating various diseases. It is a derivative of coenzyme Q10 (CoQ10), a naturally occurring antioxidant in the human body. MitoQ is a promising compound that has shown potential in various scientific research applications due to its unique properties.
Mecanismo De Acción
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate works by targeting the mitochondria, the powerhouses of the cell. It is taken up by the mitochondria and acts as an antioxidant, neutralizing harmful free radicals that can cause damage to the cell. This compound has also been shown to improve mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell damage. This compound has also been shown to improve cognitive function and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from various chemical suppliers. However, there are limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, the high cost of this compound may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate. One area of research is the potential use of this compound in treating neurodegenerative diseases. This compound has been shown to have a protective effect on neurons, and further research is needed to determine its potential use in treating diseases such as Parkinson's and Alzheimer's. Another area of research is the potential use of this compound in improving exercise performance. This compound has been shown to improve mitochondrial function, and further research is needed to determine its potential use in improving athletic performance. Finally, there is a need for further research to determine the long-term effects of this compound on cells and tissues.
Métodos De Síntesis
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate is synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the final product is purified using column chromatography. The detailed synthesis method is not discussed here, but it is available in various research papers.
Aplicaciones Científicas De Investigación
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has been studied extensively for its potential use in treating various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. It has also been studied for its potential use in improving mitochondrial function and reducing oxidative stress. This compound has been shown to have a protective effect on cells and tissues by reducing oxidative damage and inflammation.
Propiedades
Fórmula molecular |
C25H24O7 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
methyl 2-[2-[(E)-[(3E)-3-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-oxocyclopentylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H24O7/c1-29-23(26)15-31-21-9-5-3-7-17(21)13-19-11-12-20(25(19)28)14-18-8-4-6-10-22(18)32-16-24(27)30-2/h3-10,13-14H,11-12,15-16H2,1-2H3/b19-13+,20-14+ |
Clave InChI |
ZUWPJAYGNODVPR-IWGRKNQJSA-N |
SMILES isomérico |
COC(=O)COC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/CC2 |
SMILES |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
SMILES canónico |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
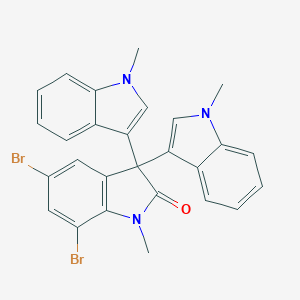
![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)
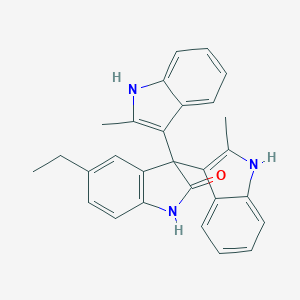

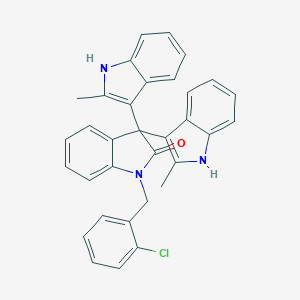

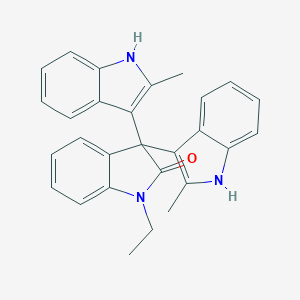
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)
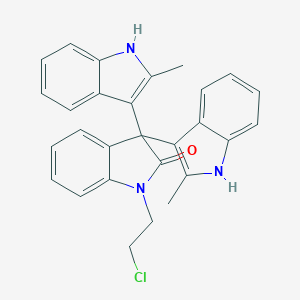
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[5-(4-fluorophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307446.png)
![Methyl 4-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B307447.png)
![Allyl 6-(2-chlorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307448.png)